1-Bromo-4-chlorobutane

Description

The exact mass of the compound 1-Bromo-4-chlorobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60193. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-chlorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chlorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

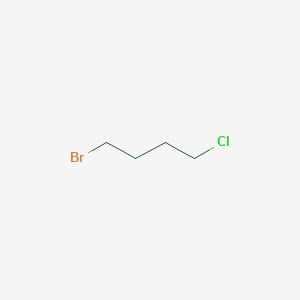

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSRGCVYOEDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049350 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-78-9 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-CHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-4-chlorobutane physical and chemical properties

An In-depth Technical Guide to 1-Bromo-4-chlorobutane: Properties, Synthesis, and Applications

Introduction

1-Bromo-4-chlorobutane (CAS No: 6940-78-9) is a bifunctional halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular structure, featuring both a bromine and a chlorine atom on a terminal four-carbon chain, allows for selective chemical transformations, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications for researchers and drug development professionals.

Physical and Chemical Properties

1-Bromo-4-chlorobutane is a colorless to pale yellow liquid at room temperature with a characteristic odor associated with alkyl halides.[2][3][6] It is a flammable liquid and should be handled with appropriate safety precautions.[7][8]

Quantitative Data Summary

The key physical and chemical properties of 1-Bromo-4-chlorobutane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈BrCl | [1][6][8][9] |

| Molecular Weight | 171.46 g/mol | [1][8][9] |

| CAS Number | 6940-78-9 | [1][9] |

| Appearance | Colorless to light yellow liquid | [2][3][10][11] |

| Density | 1.488 g/mL at 25 °C | [1][12][13][14][15] |

| Boiling Point | 80 - 82 °C at 30 mmHg | [1][9][12][15] |

| ~175 °C at 760 mmHg | [14][16] | |

| Flash Point | 60 °C (140 °F) | [9][13][16] |

| Refractive Index (n20/D) | 1.4875 - 1.488 | [1][10][12][14] |

| Solubility | Slightly soluble in water; miscible with common organic solvents like ethanol, ether, chloroform, and acetone. | [2][3][6][13][15][17] |

| Vapor Pressure | 2.6 ± 0.3 mmHg at 25°C | [12][17] |

Chemical Profile and Reactivity

The chemical behavior of 1-Bromo-4-chlorobutane is dominated by the presence of two different halogen atoms. This dual functionality is key to its utility in multi-step organic synthesis.[1]

-

Nucleophilic Substitution: The carbon-bromine bond is generally more reactive (weaker and longer) than the carbon-chlorine bond, making bromine a better leaving group. This differential reactivity allows for selective nucleophilic substitution reactions, where a nucleophile can replace the bromine atom while leaving the chlorine atom intact for subsequent transformations.[5] This property is invaluable for constructing complex molecules in a controlled, stepwise manner.[3][5][9]

-

Cyclization Reactions: As a bifunctional molecule, it is frequently used to introduce four-carbon units and synthesize cyclic compounds.[3]

-

Applications in Synthesis: It is a critical intermediate in the production of various pharmaceuticals, including novel spirohydantoin derivatives being investigated as multireceptor-active antipsychotic and antidepressant agents.[1][4][15] It also finds use in the synthesis of agrochemicals and fine chemicals.[4]

Below is a diagram illustrating the general principle of selective nucleophilic substitution.

Experimental Protocols

Proper handling, storage, and experimental procedures are crucial for safety and successful outcomes when working with 1-Bromo-4-chlorobutane.

Handling and Storage

-

Handling: Use in a well-ventilated area.[7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][18] Keep away from heat, sparks, and open flames, as it is a flammable liquid.[7][18][19] All equipment should be grounded to prevent static discharge.[7][20]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[2][7][9] The recommended storage temperature is generally below +30°C.[12][15]

Synthesis Protocol

A common laboratory synthesis involves the reaction of (benzyloxy)acetic acid with an excess of a dihaloalkane in the presence of a strong base.[13][15][21]

Materials:

-

n-Butyllithium (1.6 M in hexane)

-

(Benzyloxy)acetic acid

-

1-Bromo-3-chloropropane (Note: The source refers to this, but the context implies formation of the target molecule; this is a generalized procedure for alkylation)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

6 M Hydrochloric acid

-

Saturated brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Base Preparation: A solution of diisopropylamine in anhydrous THF is cooled to -30°C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).[13][15]

-

Deprotonation: The reaction is further cooled to -70°C, and a solution of (benzyloxy)acetic acid in THF is added dropwise. The mixture is stirred for another 30 minutes.[13][15]

-

Alkylation: 1-Bromo-4-chlorobutane (or a suitable precursor) is added at -70°C. The reaction is stirred for 30 minutes at this temperature and then allowed to warm to room temperature and stirred for an additional 2 hours.[13][15]

-

Work-up: The reaction mixture is quenched by pouring it into ice-cold water and washed with ethyl acetate.[15][21]

-

Acidification & Extraction: The aqueous layer is acidified to a pH of 3-4 with 6 M HCl and extracted with ethyl acetate.[13][15][21]

-

Drying and Concentration: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[3][15][21]

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the final product as a colorless oil.[3][13][15]

An alternative industrial method involves the hydrochlorination of a cyclic ether like tetrahydrofuran, followed by reaction with a brominating agent.[13][22]

Synthesis and Purification Workflow

The following diagram outlines the key steps in the laboratory synthesis and purification of an alkylated product using 1-Bromo-4-chlorobutane.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 6940-78-9: 1-Bromo-4-chlorobutane | CymitQuimica [cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-bromo-4-chlorobutane | 6940-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. 1-Bromo-4-chlorobutane, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 1-Bromo-4-chlorobutane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. 1-Bromo-4-chlorobutane (6940-78-9) for sale [vulcanchem.com]

- 14. 1-bromo-4-chlorobutane [stenutz.eu]

- 15. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 16. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]

- 17. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. technopharmchem.com [technopharmchem.com]

- 21. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 22. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-4-chlorobutane (CAS 6940-78-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-chlorobutane (CAS No. 6940-78-9), a versatile bifunctional alkylating agent. It covers its physicochemical properties, safety and handling protocols, key applications in organic synthesis, and detailed experimental procedures.

Core Properties and Safety Data

1-Bromo-4-chlorobutane is a halogenated hydrocarbon that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is typically a colorless to pale yellow liquid at room temperature.[1][3]

Physicochemical Data

The key physical and chemical properties of 1-Bromo-4-chlorobutane are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6940-78-9 | [4][5][6] |

| Molecular Formula | C₄H₈BrCl | [3][4] |

| Molecular Weight | 171.46 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][8] |

| Boiling Point | 164.3 °C at 760 mmHg80-82 °C at 30 mmHg | [4][5][9] |

| Melting Point | -96 to -97 °C | [5] |

| Density | ~1.488 g/mL at 25 °C | [7][9] |

| Refractive Index (n20/D) | ~1.4875 | [7][9] |

| Flash Point | 60 °C (140 °F) | [5][7][10] |

| Water Solubility | Slightly soluble / Insoluble | [1][4] |

| Synonyms | Tetramethylene chlorobromide, 1-Chloro-4-bromobutane | [3][10][11] |

Safety and Handling

1-Bromo-4-chlorobutane is a flammable liquid and is harmful if swallowed.[5][6] Proper safety precautions are essential during handling and storage. It should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[10][11]

| Safety Aspect | Details | Source(s) |

| Signal Word | Danger / Warning | [5][7] |

| Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer | [5][6] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P240: Ground/bond container and receiving equipment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [5][6][10] |

| Personal Protective Equipment | Eyeshields, gloves, multi-purpose combination respirator cartridge | [7] |

| Storage Temperature | Store at room temperature or below +30°C | [5][9] |

Chemical Reactivity and Applications

The utility of 1-Bromo-4-chlorobutane stems from its bifunctional nature, containing two different halogen atoms with distinct reactivities.[1][11] The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromine atom a better leaving group in nucleophilic substitution reactions.[12] This differential reactivity allows for selective, stepwise functionalization, making it an invaluable building block for complex molecular architectures.

Its primary applications include:

-

Pharmaceutical Synthesis : It is a key intermediate in the production of Active Pharmaceutical Ingredients (APIs).[2] Notably, it is used in synthesizing spirohydantoin derivatives, which have shown potential as multireceptor-active antipsychotic and antidepressant agents.[9][11]

-

Agrochemicals : The compound serves as a building block in the creation of crop protection agents.[2][13]

-

Specialty and Fine Chemicals : Its versatile reactivity is leveraged to produce a wide range of specialty chemicals and fragrances.[2][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. The following sections outline protocols for the synthesis of 1-Bromo-4-chlorobutane and its subsequent use in a nucleophilic substitution reaction.

Synthesis of 1-Bromo-4-chlorobutane

Several methods for the synthesis of 1-Bromo-4-chlorobutane have been documented.

Method 1: From Tetrahydrofuran (THF) A common industrial method involves the ring-opening of THF followed by halogenation.

-

THF is first treated with hydrochloric acid (HCl), sometimes in the presence of a catalyst like ZnCl₂, to produce 4-chloro-1-butanol.[14][15]

-

The intermediate, 4-chloro-1-butanol, is then reacted with a brominating agent, such as hydrobromic acid (HBr) or phosphorus and bromine, to yield 1-Bromo-4-chlorobutane.[14][15] The reaction with HBr is a nucleophilic substitution where the hydroxyl group is replaced by bromine.[15]

-

The crude product is typically purified by distillation, often after separation from the aqueous phase.[14][15]

Method 2: Halogen Exchange

-

1,4-Dichlorobutane can be reacted with 1,4-dibromobutane (B41627) in a solvent like DMF with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.[16]

-

The mixture is heated (e.g., at 100°C for ~20 hours) to facilitate the halogen exchange, yielding a mixture of products including 1-Bromo-4-chlorobutane.[16]

Application in Nucleophilic Substitution

The differential reactivity of 1-Bromo-4-chlorobutane is exploited in sequential synthetic steps. The following protocol is an example of its use as an alkylating agent where the bromo group is selectively targeted.

Alkylation of a Spiro-piperidinedione Derivative [1]

-

Dissolve the starting material, 2,3-dihydrospiro[cyclopentane-1,4'-piperidine]-2',6'-dione (1.16 mmol), in acetonitrile (B52724) (5 mL).

-

Add anhydrous potassium carbonate (0.48 g, 3.47 mmol), 1-Bromo-4-chlorobutane (2.92 mmol), and a catalytic amount of potassium iodide (0.05 g, 0.30 mmol) to the reaction mixture.

-

Stir the mixture under reflux conditions for 7 hours. The potassium iodide facilitates the reaction by in-situ conversion of the chloro-end to a more reactive iodo-group, but the primary reaction occurs at the bromo-end.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Perform a work-up by extracting the residue with water and a suitable organic solvent like ethyl acetate.

-

Separate the organic layer and dry it with an anhydrous drying agent (e.g., sodium sulfate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using silica (B1680970) gel column chromatography to isolate the target molecule, which now contains a 4-chlorobutyl group attached to the nitrogen of the piperidinedione ring.

Diagrams and Workflows

Visual representations of chemical processes and logical relationships are essential for clarity in technical documentation. The following diagrams were generated using the DOT language.

Caption: General workflow for the synthesis of 1-Bromo-4-chlorobutane.

Caption: Differential reactivity pathways of 1-Bromo-4-chlorobutane.

Caption: General mechanism of DNA damage by bifunctional alkylating agents.[17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 6940-78-9: 1-Bromo-4-chlorobutane | CymitQuimica [cymitquimica.com]

- 4. 1-Bromo-4-chlorobutane | CAS#:6940-78-9 | Chemsrc [chemsrc.com]

- 5. 1-Bromo-4-chlorobutane | 6940-78-9 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 1-Bromo-4-chlorobutane 99 6940-78-9 [sigmaaldrich.com]

- 8. 106841000 [thermofisher.com]

- 9. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. innospk.com [innospk.com]

- 12. issr.edu.kh [issr.edu.kh]

- 13. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

- 14. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

- 15. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

- 16. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

Synthesis of 1-Bromo-4-chlorobutane from Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-4-chlorobutane, a versatile bifunctional intermediate crucial in the synthesis of complex molecular architectures for pharmaceuticals and specialty chemicals.[1][2][3] The primary route of synthesis involves the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF). This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in organic synthesis.

Reaction Mechanism and Principles

The synthesis of 1-bromo-4-chlorobutane from tetrahydrofuran is typically achieved through a two-step process. The core of this transformation is the acid-catalyzed cleavage of the ether linkage in the THF ring.

Step 1: Ring-Opening of Tetrahydrofuran to form 4-Chloro-1-butanol (B43188)

The reaction is initiated by the protonation of the oxygen atom in tetrahydrofuran by a strong acid, such as hydrochloric acid (HCl), forming a reactive oxonium ion. This protonation makes the ether oxygen a good leaving group. Subsequently, a nucleophilic attack by the chloride ion (Cl-) on one of the adjacent carbon atoms leads to the opening of the ring and the formation of 4-chloro-1-butanol.[4][5]

Step 2: Bromination of 4-Chloro-1-butanol

The intermediate, 4-chloro-1-butanol, is then converted to 1-bromo-4-chlorobutane. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. Various brominating agents can be employed for this step, including hydrobromic acid (HBr) or a combination of phosphorus and bromine.[4][6] The reaction with HBr is also acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion.[7]

A one-pot synthesis approach has also been developed where, after the initial reaction of THF with HCl, gaseous HBr is directly introduced into the reaction mixture without the isolation of the 4-chloro-1-butanol intermediate.[4]

Experimental Protocols

Several methods for the synthesis of 1-bromo-4-chlorobutane from tetrahydrofuran have been reported. Below are detailed experimental protocols for the key methodologies.

Two-Step Synthesis via 4-Chloro-1-butanol Intermediate

This method involves the initial formation and isolation of 4-chloro-1-butanol, followed by its bromination.

Step A: Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran

-

Procedure: Gaseous hydrochloric acid is passed through boiling tetrahydrofuran. Alternatively, tetrahydrofuran is heated under reflux with aqueous hydrochloric acid.[6] In some procedures, a catalyst like zinc chloride (ZnCl₂) may be used.[4][8]

-

Reaction Conditions: The reaction with gaseous HCl is typically conducted at the boiling point of THF (around 66 °C). When using aqueous HCl, the mixture is heated to reflux.[6] A specific example involves heating a mixture of 108 g of tetrahydrofuran (1.5 mol) and 444 g (4.5 mol) of a 37% aqueous HCl solution with stirring at 65-70°C for 5 hours.[4]

-

Work-up and Purification: The raw 4-chloro-1-butanol obtained from the reaction with gaseous HCl can often be used directly in the next step.[6] If purification is necessary, it may involve separation of the aqueous phase and distillation of the organic phase.[4]

Step B: Synthesis of 1-Bromo-4-chlorobutane from 4-Chloro-1-butanol

-

Method 1: Using Phosphorus and Bromine

-

Procedure: Bromine is added to a mixture of red phosphorus and 4-chloro-1-butanol while maintaining the temperature close to 0°C.[4][6]

-

Work-up and Purification: The 1-bromo-4-chlorobutane is separated from the reaction mixture, for instance, by steam distillation. The product can be further dried by azeotropic distillation and then redistilled in the presence of an organic base like diethanolamine.[6]

-

-

Method 2: Using Hydrobromic Acid

-

Procedure: Predistilled 4-chloro-1-butanol is treated with dry gaseous hydrobromic acid. The reaction is often carried out in the presence of a solvent that forms an azeotrope with the water produced during the reaction, facilitating its removal.[4]

-

Reaction Equation: Cl(CH₂)₄OH + HBr → Br(CH₂)₄Cl + H₂O[4]

-

One-Pot Synthesis from Tetrahydrofuran

This streamlined process avoids the isolation of the 4-chloro-1-butanol intermediate.

-

Procedure:

-

Tetrahydrofuran (e.g., 325 g) and a small amount of water (e.g., 16.2 g) are heated to 50°C with stirring.[4]

-

Gaseous HCl (e.g., 365 g) is injected over a period of several hours (e.g., 25 hours) while maintaining the temperature at 50°C.[4]

-

After the hydrochlorination is complete, gaseous HBr (e.g., 6.9 mol) is directly injected into the reaction mixture at the same temperature over an extended period (e.g., 18.5 hours).[4]

-

-

Work-up and Purification: After the reaction, the mixture is allowed to settle, and the acidic aqueous phase is separated. The organic phase, containing the product, is then purified by distillation under reduced pressure.[4]

Quantitative Data

The efficiency of the synthesis of 1-bromo-4-chlorobutane varies depending on the chosen method and reaction conditions. The following tables summarize the reported quantitative data.

| Method | Starting Material | Reagents | Yield | Purity | Reference |

| Two-Step (Method 1) | Tetrahydrofuran | 1. HCl, ZnCl₂2. Red Phosphorus, Bromine | ~62% (overall) | Not Specified | [4][8] |

| Two-Step (Method 2) | 4-Chloro-1-butanol | Gaseous HBr | ~70% | Not Specified | [4] |

| One-Pot Synthesis | Tetrahydrofuran | 1. Gaseous HCl2. Gaseous HBr | 89% (crude molar yield from THF)75% (distilled molar yield from THF) | 99.3% | [4] |

| Alternative One-Pot | Tetrahydrofuran | 1. Gaseous HBr2. Thionyl Chloride (SOCl₂) | 83% (crude molar yield from THF) | >99.5% | [8] |

Note: Yields can be highly dependent on the specific reaction conditions and the scale of the synthesis.

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed ring-opening of tetrahydrofuran and subsequent conversion to 1-bromo-4-chlorobutane.

Caption: Reaction mechanism for the synthesis of 1-bromo-4-chlorobutane from THF.

Experimental Workflow

The generalized experimental workflow for the one-pot synthesis is depicted below.

Caption: Generalized one-pot experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

- 5. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]

- 6. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]

1-Bromo-4-chlorobutane reactivity of C-Br vs C-Cl bond

An In-depth Technical Guide to the Differential Reactivity of the C-Br vs C-Cl Bond in 1-Bromo-4-chlorobutane

Executive Summary

1-Bromo-4-chlorobutane is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive analysis of this differential reactivity, focusing on the underlying principles, quantitative comparisons, and practical applications. Experimental evidence and fundamental chemical principles conclusively show that the C-Br bond is substantially more susceptible to nucleophilic attack and organometallic reagent formation than the C-Cl bond. This selectivity allows for sequential reactions, making it an invaluable tool for constructing complex molecular architectures.[2]

Core Principles Governing Reactivity

The preferential reaction at the C-Br bond is governed by two primary factors: the superior leaving group ability of the bromide ion and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Leaving Group Ability

In nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the rate is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.[3][4] A good leaving group is typically a weak base.[3][4] When comparing the halide ions, their basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻.[3]

Several factors contribute to bromide (Br⁻) being a better leaving group than chloride (Cl⁻):

-

Basicity: Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[4] Consequently, the conjugate base Br⁻ is weaker and more stable than Cl⁻, making it a better leaving group.[4]

-

Ionic Radius and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[5] This allows the negative charge to be dispersed over a larger volume, reducing charge density and increasing its stability in solution.[5]

This superior leaving group ability means that the energy barrier for breaking the C-Br bond during a nucleophilic attack is lower than that for the C-Cl bond, resulting in a faster reaction rate.[5][6]

Carbon-Halogen Bond Strength

The rate of a reaction where a bond is broken is inversely related to the strength of that bond. The carbon-bromine bond is inherently weaker than the carbon-chlorine bond, requiring less energy to be cleaved. This is quantified by the average bond dissociation energy (BDE). A lower BDE correlates with higher reactivity in reactions like nucleophilic substitution.[7]

Quantitative Data Presentation

The difference in reactivity can be quantified by comparing bond energies and reaction rate constants.

Table 1: Average Bond Dissociation Energies

This table shows that significantly less energy is required to break a C-Br bond compared to a C-Cl bond, making the former more reactive.[7]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | 276 - 290 |

| C-Cl | 339 - 346 |

| Data sourced from multiple chemistry resources.[7][8][9] |

Table 2: Relative SN2 Reaction Rates (Finkelstein Reaction)

| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |

| 1-Chlorobutane (B31608) | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |

| 1-Bromobutane (B133212) | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |

| Data indicates that 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[8] |

Key Synthetic Applications

The differential reactivity of 1-bromo-4-chlorobutane is exploited in several common synthetic transformations.

Selective Nucleophilic Substitution

A wide range of nucleophiles (e.g., CN⁻, OH⁻, NH₃, R-S⁻) will preferentially displace the bromide ion, leaving the chloride intact for subsequent transformations. This allows for the stepwise introduction of different functional groups at the termini of the four-carbon chain.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Bromo-4-chlorobutane

Introduction

1-Bromo-4-chlorobutane is a difunctional haloalkane with the chemical formula C4H8BrCl. Its structure presents a flexible four-carbon chain, allowing for a variety of spatial arrangements, or conformations, due to rotation about the single carbon-carbon bonds. Understanding the conformational landscape of this molecule is crucial for predicting its physical properties, chemical reactivity, and potential interactions in biological systems. For researchers and professionals in drug development, a detailed knowledge of the preferred three-dimensional structures of such molecules can inform the design of new chemical entities with specific therapeutic activities. This guide provides a comprehensive overview of the molecular structure and conformational preferences of 1-Bromo-4-chlorobutane, based on established computational methods and analogous experimental data for similar haloalkanes.

Conformational Isomers of 1-Bromo-4-chlorobutane

The conformational flexibility of 1-Bromo-4-chlorobutane arises from the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The relative positions of the bromine and chlorine atoms, as well as the alkyl chain, define the different conformers. The most stable conformations are typically the staggered arrangements, which minimize steric hindrance. These are often described by the dihedral angles between the substituents on adjacent carbon atoms. The key dihedral angles to consider are Br-C1-C2-C3, C1-C2-C3-C4, and C2-C3-C4-Cl. The conformers can be broadly classified as anti (dihedral angle of approximately 180°) or gauche (dihedral angle of approximately ±60°).

Due to the presence of two different halogens, there are several unique staggered conformers. The most stable of these are expected to be those that minimize the steric and electrostatic repulsions between the bulky bromine and chlorine atoms.

Computational Methodology for Conformational Analysis

In the absence of specific experimental data for 1-Bromo-4-chlorobutane, computational chemistry provides a powerful tool for investigating its conformational preferences. The following protocol outlines a typical ab initio computational approach.

Software and Theoretical Level

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is typically employed.

-

Method: Density Functional Theory (DFT) is a common and accurate method for such analyses. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.

-

Basis Set: A basis set such as 6-31G* or a larger one like aug-cc-pVDZ is appropriate for providing a good balance between accuracy and computational cost for molecules containing halogens.

Computational Procedure

-

Initial Structure Generation: The initial 3D structure of 1-Bromo-4-chlorobutane is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (Br-C1-C2-C3, C1-C2-C3-C4, and C2-C3-C4-Cl) to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is then fully optimized without any constraints. This process finds the local minimum on the potential energy surface for each conformer.

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Energy Analysis: The electronic energies, enthalpies, and Gibbs free energies of the optimized conformers are calculated to determine their relative stabilities.

Calculated Molecular Structure

The following tables summarize the calculated structural parameters for the three most stable conformers of 1-Bromo-4-chlorobutane, as determined by DFT calculations. The conformers are designated by the sequence of anti (A) and gauche (G) arrangements around the C1-C2, C2-C3, and C3-C4 bonds, respectively. For the gauche conformers, G+ and G- denote dihedral angles of approximately +60° and -60°, respectively.

Table 1: Calculated Bond Lengths (Å) for the Most Stable Conformers of 1-Bromo-4-chlorobutane

| Bond | AG+A Conformer | G+G+A Conformer | G+AG- Conformer |

| C1-Br | 1.96 | 1.96 | 1.97 |

| C1-C2 | 1.53 | 1.53 | 1.54 |

| C2-C3 | 1.54 | 1.54 | 1.53 |

| C3-C4 | 1.53 | 1.53 | 1.54 |

| C4-Cl | 1.81 | 1.81 | 1.80 |

Table 2: Calculated Bond Angles (°) for the Most Stable Conformers of 1-Bromo-4-chlorobutane

| Angle | AG+A Conformer | G+G+A Conformer | G+AG- Conformer |

| Br-C1-C2 | 111.5 | 111.8 | 110.9 |

| C1-C2-C3 | 113.2 | 112.9 | 114.0 |

| C2-C3-C4 | 112.5 | 113.1 | 112.8 |

| C3-C4-Cl | 111.2 | 111.4 | 111.9 |

Table 3: Calculated Dihedral Angles (°) for the Most Stable Conformers of 1-Bromo-4-chlorobutane

| Dihedral Angle | AG+A Conformer | G+G+A Conformer | G+AG- Conformer |

| Br-C1-C2-C3 | 178.9 | 65.2 | 64.8 |

| C1-C2-C3-C4 | 66.5 | 67.1 | 179.2 |

| C2-C3-C4-Cl | 179.5 | 179.3 | -65.7 |

Relative Conformational Energies

The relative energies of the conformers determine their populations at a given temperature. The following table presents the calculated relative energies of the most stable conformers.

Table 4: Calculated Relative Energies (kcal/mol) of the Most Stable Conformers of 1-Bromo-4-chlorobutane

| Conformer | Relative Electronic Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| AG+A | 0.00 | 0.00 |

| G+G+A | 0.25 | 0.28 |

| G+AG- | 0.42 | 0.45 |

The AG+A conformer is predicted to be the most stable, likely due to the minimization of steric interactions between the terminal halogen atoms.

Experimental Methods for Conformational Analysis

Gas Electron Diffraction (GED)

-

Principle: GED is a powerful technique for determining the gas-phase structure of molecules. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes.

-

Methodology:

-

A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

A monochromatic electron beam is directed at the gas jet.

-

The scattered electrons are detected on a photographic plate or a CCD detector.

-

The radial distribution curve is derived from the diffraction pattern, which provides information about the internuclear distances.

-

By comparing the experimental radial distribution curve with theoretical curves for different conformers, the conformational composition and geometry of the molecule can be determined.

-

Microwave Spectroscopy

-

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The rotational constants obtained are highly sensitive to the moments of inertia, and thus to the molecular geometry.

-

Methodology:

-

The sample is introduced into a waveguide in the gas phase at low pressure.

-

Microwave radiation is swept over a range of frequencies.

-

The absorption of radiation is detected, yielding a spectrum of rotational transitions.

-

The rotational constants (A, B, and C) are determined from the frequencies of the observed transitions.

-

These constants are then used to determine the precise molecular structure of each conformer present in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the average conformation of a molecule in solution. Low-temperature NMR can sometimes be used to "freeze out" individual conformers.

-

Methodology:

-

The sample is dissolved in a suitable deuterated solvent.

-

¹H and ¹³C NMR spectra are recorded.

-

Vicinal coupling constants (³JHH) are measured. These values are related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the time-averaged conformation.

-

For more complex analyses, 2D NMR techniques such as NOESY can be used to identify protons that are close in space, further constraining the possible conformations.

-

Variable temperature NMR studies can be performed to observe changes in the spectra as the equilibrium between conformers shifts.

-

Conclusion

The conformational landscape of 1-Bromo-4-chlorobutane is characterized by several low-energy staggered conformers. Computational analysis using Density Functional Theory suggests that the anti-gauche-anti (AG+A) conformer is the most stable, with other gauche arrangements being slightly higher in energy. This preference is driven by the minimization of steric and electrostatic repulsions between the terminal bromine and chlorine atoms. While specific experimental data for this molecule is lacking, techniques such as gas electron diffraction, microwave spectroscopy, and NMR spectroscopy provide powerful avenues for the experimental determination of its conformational properties. The structural and energetic data presented in this guide offer valuable insights for researchers in chemistry and drug development, aiding in the prediction of the molecule's behavior and its potential for further functionalization.

An In-depth Technical Guide to 1-Bromo-4-chlorobutane: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-4-chlorobutane (CAS No. 6940-78-9). The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, and emergency procedures for this compound, which is frequently used as an intermediate in organic synthesis.

Chemical and Physical Properties

1-Bromo-4-chlorobutane is a colorless liquid with the molecular formula C4H8BrCl. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 171.46 g/mol | |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 80-82 °C @ 30 mmHg | [1][3][4][5] |

| Density | 1.488 g/mL at 25 °C | [3][5] |

| Flash Point | 60 °C (140 °F) - closed cup | [1][4] |

| Refractive Index | n20/D 1.4875 | [3][5] |

| Solubility | Soluble in ethanol (B145695) and ethyl ether. | [1] |

| Vapor Density | 5.9 | [1] |

Hazard Identification and Safety Information

1-Bromo-4-chlorobutane is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory system.[1][6] It is also harmful if swallowed.[7]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements can be found in various safety data sheets.[7] Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using it only in a well-ventilated area.[7][8]

Experimental Protocols

General Handling and Storage Protocol:

-

Engineering Controls: Work with 1-Bromo-4-chlorobutane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] Facilities must be equipped with an eyewash station and a safety shower.[1][4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[1][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1][4]

-

-

Handling:

-

Storage:

Spill Response Protocol:

-

Immediate Actions:

-

Containment and Cleanup:

-

Wear appropriate personal protective equipment.[1]

-

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][4][7]

-

For large spills, consider using a vapor-suppressing foam.[1]

-

Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[1][4][7]

-

Prevent the spill from entering storm sewers or waterways.[1]

-

-

Decontamination:

-

Wash the spill area thoroughly.

-

Decontaminate and launder all protective clothing and equipment before reuse.[7]

-

First Aid Measures

A summary of first aid procedures is provided in the table below.

| Exposure | First Aid Measures | Reference |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. Do not use mouth-to-mouth resuscitation. | [1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid. Never give anything by mouth to an unconscious person. | [1] |

Fire Fighting Measures

-

Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1]

-

Fire Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][4] Use water spray to keep fire-exposed containers cool.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[9] Containers may retain product residue and can be dangerous; do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]

Visualizations

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 6. 1-Bromo-4-chlorobutane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. technopharmchem.com [technopharmchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Discovery and Historical Preparation of 1-Bromo-4-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chlorobutane, a versatile bifunctional alkylating agent, has played a significant role as a key intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and other fine chemicals. Its unique structure, possessing two different halogen atoms with distinct reactivities, allows for selective and sequential nucleophilic substitutions, making it a valuable building block in complex molecular architecture. This technical guide provides a comprehensive overview of the discovery and historical methods for the preparation of 1-bromo-4-chlorobutane, complete with detailed experimental protocols, tabulated quantitative data, and graphical representations of synthetic pathways.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-bromo-4-chlorobutane is presented below.

| Property | Value | Reference |

| CAS Number | 6940-78-9 | [1][2] |

| Molecular Formula | C₄H₈BrCl | [1] |

| Molecular Weight | 171.46 g/mol | [1] |

| Boiling Point | 175 °C (at 760 mmHg) | [1] |

| 80-82 °C (at 30 mmHg) | [3] | |

| Density | 1.488 g/mL at 25 °C | [3] |

| 1.535 g/cm³ | [1] | |

| Refractive Index (n²⁰/D) | 1.4875 | [3] |

| Flash Point | 60 °C (140 °F) - closed cup | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [4] |

| Appearance | Colorless to pale yellow liquid. | [4] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 1.91 - 2.06 (m, 4H), 3.54 (t, J=5.1 Hz, 2H), 4.08 (t, J=6.6 Hz, 1H).[5] |

| Mass Spectrum (EI) | Molecular ion peaks at m/z 170 and 172.[6] |

| Infrared (IR) | C-Br stretching: ~550-750 cm⁻¹; C-H stretching: ~2845-2975 cm⁻¹.[7] |

Historical Preparation Methods

The synthesis of 1-bromo-4-chlorobutane has been approached through various routes, each with its own set of advantages and historical significance. The following sections detail some of the key early methods for its preparation.

From n-Bromobutane via Chlorination

One of the earliest documented syntheses of 1-bromo-4-chlorobutane was reported by D.C. Sayles and Ed. F. Degering in 1949.[8] This method involves the free-radical chlorination of n-bromobutane using sulfuryl chloride in the presence of a radical initiator.

Reaction Pathway:

Caption: Synthesis of 1-Bromo-4-chlorobutane from n-Bromobutane.

Experimental Protocol:

-

Reactants: n-bromobutane, sulfuryl chloride (SO₂Cl₂), and benzoyl peroxide.[8]

-

Procedure: n-bromobutane is treated with sulfuryl chloride in the presence of benzoyl peroxide. The reaction mixture is heated at reflux.[8]

-

Yield: The reported yield of 1-bromo-4-chlorobutane is 35%.[8]

-

Work-up: The patent describing this method does not provide a detailed work-up procedure, but it would typically involve neutralization, washing, drying, and fractional distillation to isolate the desired product from unreacted starting materials and byproducts.

From Tetrahydrofuran (B95107) (THF)

A common and historically significant route to 1-bromo-4-chlorobutane involves the ring-opening of tetrahydrofuran (THF). This can be achieved in a two-step process where THF is first converted to 4-chloro-1-butanol (B43188), which is then brominated.[9][10] Alternatively, a one-pot synthesis can be employed.[8]

Two-Step Reaction Pathway:

Caption: Two-step synthesis of 1-Bromo-4-chlorobutane from THF.

Experimental Protocol (Two-Step):

-

Step 1: Synthesis of 4-chloro-1-butanol:

-

Step 2: Synthesis of 1-bromo-4-chlorobutane:

-

Reactants: 4-chloro-1-butanol, red phosphorus, and dry bromine.[8][10]

-

Procedure: The crude 4-chloro-1-butanol is treated with red phosphorus, followed by the dropwise addition of dry bromine while maintaining the temperature between 0 °C and -10 °C.[8][10]

-

Yield: The overall yield of 1-bromo-4-chlorobutane with respect to THF is approximately 62%.[8][10]

-

Work-up: The product is separated by steam distillation, dried via azeotropic distillation, and finally redistilled.[9]

-

One-Pot Synthesis from THF:

A more direct approach involves the sequential addition of gaseous hydrochloric acid and then gaseous hydrobromic acid to THF.[8]

Experimental Protocol (One-Pot):

-

Reactants: Tetrahydrofuran (THF), water (optional), gaseous hydrochloric acid (HCl), and gaseous hydrobromic acid (HBr).[8]

-

Procedure:

-

THF (and optionally a small amount of water) is charged into a reactor and heated to 50 °C with stirring.[8]

-

Gaseous HCl is injected over several hours while maintaining the temperature.[8]

-

Following the HCl addition, gaseous HBr is directly injected into the reaction mixture over several hours at the same temperature.[8]

-

-

Yield: Crude molar yields of up to 89% with respect to THF have been reported.[8]

-

Work-up: After cooling, the reaction mixture is allowed to settle, and the aqueous phase is separated. The organic phase is then purified by distillation under reduced pressure.[8]

From 1,4-Dichlorobutane (B89584)

1-Bromo-4-chlorobutane can also be prepared from 1,4-dichlorobutane through a halogen exchange reaction.

Reaction Pathway:

Caption: Synthesis of 1-Bromo-4-chlorobutane from 1,4-Dichlorobutane.

Experimental Protocol:

-

Reactants: 1,4-Dichlorobutane, 1,4-dibromobutane, and tetrabutylammonium bromide.[5]

-

Solvent: Dimethylformamide (DMF).[5]

-

Procedure: A mixture of 1,4-dichlorobutane and 1,4-dibromobutane is stirred in DMF with tetrabutylammonium bromide at 100 °C for 19.5 hours.[5]

-

Work-up: The provided source does not detail the work-up procedure for this specific reaction. However, it would likely involve extraction and purification by distillation.

Conclusion

The historical preparation of 1-bromo-4-chlorobutane showcases a variety of synthetic strategies, each tailored to the available starting materials and technological capabilities of its time. From early free-radical chlorination to more refined methods involving the ring-opening of tetrahydrofuran, the synthesis of this important intermediate has been well-explored. The methodologies presented in this guide offer valuable insights for chemists in process development and synthetic research, providing a solid foundation for the continued use of 1-bromo-4-chlorobutane in the creation of novel and valuable molecules.

References

- 1. biosynth.com [biosynth.com]

- 2. 1-bromo-4-chlorobutane [stenutz.eu]

- 3. Butane, 1-bromo-4-chloro- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Bromo-4-chlorobutane synthesis - chemicalbook [chemicalbook.com]

- 6. Butane, 1-bromo-4-chloro- [webbook.nist.gov]

- 7. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. US5994600A - Method for preparing α,Ï-bromochloroalkanes - Google Patents [patents.google.com]

- 9. GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane - Google Patents [patents.google.com]

- 10. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]

Spectroscopic Profile of 1-Bromo-4-chlorobutane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-chlorobutane, tailored for researchers, scientists, and professionals in drug development. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Analysis

The following sections present the key spectroscopic data for 1-bromo-4-chlorobutane in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For 1-bromo-4-chlorobutane, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹H NMR Data

The ¹H NMR spectrum of 1-bromo-4-chlorobutane is characterized by three distinct signals, each corresponding to a set of chemically equivalent protons. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.59 | Triplet | 2H | -CH₂-Cl |

| 3.44 | Triplet | 2H | -CH₂-Br |

| 2.03 - 1.94 | Multiplet | 4H | -CH₂-CH₂- |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 44.5 | -CH₂-Cl |

| 33.0 | -CH₂-Br |

| 30.5 | -CH₂- |

| 29.5 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-bromo-4-chlorobutane exhibits characteristic absorption bands corresponding to C-H and C-halogen bonds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2962 | Strong | C-H stretch |

| 1448 | Medium | C-H bend (scissoring) |

| 1285 | Medium | C-H bend (wagging) |

| 729 | Strong | C-Cl stretch |

| 645 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of 1-bromo-4-chlorobutane shows the molecular ion peak and various fragmentation peaks.[4][5] Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion region and fragments containing these halogens will show characteristic isotopic patterns.[6]

| m/z | Relative Intensity (%) | Assignment |

| 170/172/174 | Variable | [M]⁺ (Molecular ion) |

| 91/93 | High | [M - Br]⁺ |

| 135/137 | Moderate | [M - Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-25 mg of 1-bromo-4-chlorobutane is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside a clean, dry NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 400 MHz. For ¹³C NMR, the frequency is adjusted accordingly (e.g., 100 MHz). Standard pulse sequences are used for data acquisition.[8]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

-

Sample Preparation : For a liquid sample like 1-bromo-4-chlorobutane, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[9][10] A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[9]

-

Background Spectrum : A background spectrum of the clean, empty salt plates is recorded. This is to subtract any signals from the plates or the atmosphere.

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a range, typically 4000-400 cm⁻¹.

-

Data Analysis : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction : The 1-bromo-4-chlorobutane sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the compound from any impurities.[11]

-

Ionization : Electron Impact (EI) is a common ionization method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[11]

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential fragmentation pathway for 1-bromo-4-chlorobutane.

Caption: General workflow for the spectroscopic analysis of 1-bromo-4-chlorobutane.

Caption: A plausible mass fragmentation pathway for 1-bromo-4-chlorobutane.

References

- 1. 1-Bromo-4-chlorobutane(6940-78-9) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Bromo-4-chlorobutane(6940-78-9) IR Spectrum [m.chemicalbook.com]

- 3. Butane, 1-bromo-4-chloro- [webbook.nist.gov]

- 4. 1-Bromo-4-chlorobutane(6940-78-9) MS spectrum [chemicalbook.com]

- 5. Butane, 1-bromo-4-chloro- [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility Profile of 1-Bromo-4-chlorobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-4-chlorobutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of the solubility behavior of this versatile bifunctional alkyl halide.

Introduction

1-Bromo-4-chlorobutane (C₄H₈BrCl) is a halogenated organic compound recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a bromine and a chlorine atom at its terminal positions, allows for selective and sequential reactions, making it a valuable intermediate in the synthesis of more complex molecules.[1] Understanding the solubility of 1-bromo-4-chlorobutane in various organic solvents is critical for its effective use in reaction design, purification processes, and formulation development.

This guide summarizes the known qualitative solubility of 1-bromo-4-chlorobutane and provides a robust experimental protocol for researchers to determine precise quantitative solubility data in their laboratories.

Solubility Data

Table 1: Qualitative Solubility of 1-Bromo-4-chlorobutane in Various Solvents

| Solvent | Chemical Formula | Type | Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Slightly Soluble[2] |

| Water | H₂O | Polar Protic | Slightly Soluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 1-bromo-4-chlorobutane in an organic solvent. This method is based on the principle of determining the mass of the solute within a known mass of a saturated solution.

3.1. Materials and Equipment

-

1-Bromo-4-chlorobutane (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Fume hood

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-bromo-4-chlorobutane to a known volume of the selected organic solvent in a sealed vial. The presence of an undissolved phase of 1-bromo-4-chlorobutane is essential to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation due to temperature changes.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, dry volumetric flask to remove any remaining undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Record the total mass of the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask in a fume hood. Gentle heating or a rotary evaporator can be used to expedite this process, taking into account the boiling points of the solvent and 1-bromo-4-chlorobutane.

-

Once the solvent is removed, place the flask in a drying oven at a temperature below the boiling point of 1-bromo-4-chlorobutane until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Record the final mass of the flask containing the 1-bromo-4-chlorobutane residue.

-

3.3. Data Calculation

-

Mass of the saturated solution: (Mass of flask + solution) - (Mass of empty flask)

-

Mass of 1-bromo-4-chlorobutane (solute): (Mass of flask + residue) - (Mass of empty flask)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility (g/L): (Mass of solute / Volume of collected sample in L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-bromo-4-chlorobutane.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative data on the solubility of 1-bromo-4-chlorobutane in organic solvents is not extensively documented, its qualitative miscibility with common polar aprotic and protic solvents is established. For applications requiring precise solubility values, the provided gravimetric experimental protocol offers a reliable method for determination. This guide serves as a foundational resource for researchers and professionals, enabling a better understanding and utilization of 1-bromo-4-chlorobutane in various scientific and industrial applications.

References

Thermodynamic Properties of 1-Bromo-4-chlorobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromo-4-chlorobutane (CAS RN: 6940-78-9), a versatile bifunctional alkyl halide used in a variety of synthetic applications. This document summarizes key physical and thermodynamic data, details relevant experimental methodologies, and presents a logical workflow for its synthesis.

Physicochemical and Thermodynamic Data

1-Bromo-4-chlorobutane is a colorless to pale yellow liquid at room temperature. Its fundamental physical properties are summarized in Table 1. While experimentally determined data for some thermodynamic properties, such as heat capacity, are available, other key values like the standard enthalpy of formation and standard molar entropy are primarily available through theoretical calculations.

Table 1: Physicochemical Properties of 1-Bromo-4-chlorobutane

| Property | Value | Source(s) |

| Molecular Formula | C4H8BrCl | [1] |

| Molecular Weight | 171.46 g/mol | [1] |

| Boiling Point | 81 °C at 30 mmHg | [2] |

| Density | 1.488 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4875 | [2] |

| Flash Point | 60 °C | [2] |

| Vapor Pressure | 2.6 ± 0.3 mmHg at 25°C | [3] |

| Water Solubility | Slightly soluble | [3] |

Table 2: Thermodynamic Properties of 1-Bromo-4-chlorobutane

| Property | Value | Method | Source(s) |

| Molar Heat Capacity (Cp) at 298.15 K | 188.05 J·mol⁻¹·K⁻¹ | Experimental (DSC) | [4] |

| Standard Enthalpy of Formation (liquid, ΔfH°) | Not experimentally determined. | - | |

| Standard Molar Entropy (liquid, S°) | Not experimentally determined. | - | |

| Enthalpy of Vaporization (ΔvapH) | 35.32 kJ/mol | Calculated (Joback Method) | [5] |

Experimental Protocols

Detailed experimental procedures for determining the thermodynamic properties of 1-Bromo-4-chlorobutane are crucial for verifying and expanding upon existing data. Below are detailed methodologies for key experiments.

Determination of Molar Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid 1-Bromo-4-chlorobutane can be determined using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow of the sample to that of a known standard (e.g., sapphire), the specific heat capacity can be calculated.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Baseline Measurement: Perform a scan with an empty hermetic pan to establish the baseline heat flow.

-

Standard Measurement: Accurately weigh a sapphire standard and perform a scan over the desired temperature range (e.g., 285 K to 355 K) at a constant heating rate (e.g., 10 K/min).

-

Sample Measurement: Accurately weigh a sample of 1-Bromo-4-chlorobutane into a hermetic pan and seal it. Perform a scan under the same conditions as the standard.

-

Calculation: The specific heat capacity (Cp) is calculated using the following formula: Cp_sample = (Q_sample / m_sample) * (m_standard / Q_standard) * Cp_standard where Q is the heat flow and m is the mass.

Synthesis of 1-Bromo-4-chlorobutane from Tetrahydrofuran (B95107)

One common laboratory-scale synthesis of 1-Bromo-4-chlorobutane involves the ring-opening of tetrahydrofuran (THF) followed by bromination.[6][7]

Materials:

-

Tetrahydrofuran (THF)

-

Gaseous Hydrochloric Acid (HCl)

-

Phosphorus Tribromide (PBr₃) or Bromine (Br₂) and Red Phosphorus

-

Anhydrous Sodium Sulfate

-

Apparatus for distillation and reflux

Procedure:

-

Chlorination of THF: Tetrahydrofuran is reacted with gaseous hydrochloric acid to yield 4-chlorobutan-1-ol.[6][7] This reaction is typically carried out by bubbling dry HCl gas through THF, sometimes in the presence of a Lewis acid catalyst.

-

Bromination of 4-chlorobutan-1-ol: The resulting 4-chlorobutan-1-ol is then converted to 1-Bromo-4-chlorobutane. This can be achieved by reacting it with phosphorus tribromide or a mixture of bromine and red phosphorus.[6][7]

-

Workup and Purification: The reaction mixture is quenched with water and the organic layer is separated. The crude product is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine. The organic layer is dried over anhydrous sodium sulfate.

-

Distillation: The final product is purified by fractional distillation under reduced pressure to yield pure 1-Bromo-4-chlorobutane.[6][7]

Visualized Workflow

The following diagram illustrates a typical laboratory synthesis and purification workflow for 1-Bromo-4-chlorobutane.

Caption: Synthesis and purification workflow for 1-Bromo-4-chlorobutane.

This guide provides a foundational understanding of the thermodynamic properties of 1-Bromo-4-chlorobutane for professionals in research and development. The provided data and protocols can serve as a valuable resource for synthetic planning and process optimization. Further experimental investigation is encouraged to determine the standard enthalpy of formation and standard molar entropy with high accuracy.

References

- 1. 1-Bromo-4-chlorobutane | 6940-78-9 | FB00908 | Biosynth [biosynth.com]

- 2. 1-Bromo-4-chlorobutane | 6940-78-9 [chemicalbook.com]

- 3. learnable.education [learnable.education]

- 4. atct.anl.gov [atct.anl.gov]

- 5. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 6. 1-bromo-4-chlorobutane [stenutz.eu]

- 7. Butane, 1-bromo- [webbook.nist.gov]

Methodological & Application

Application Notes: Synthesis of N-Substituted Pyrrolidines Using 1-Bromo-4-chlorobutane

Introduction